3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C19H19Cl3IN3O4S and a molecular weight of 618.708 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as methoxy, chloro, and iodo groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide involves multiple steps, typically starting with the preparation of the core benzamide structureThe chloro and iodo groups are introduced via halogenation reactions, while the carbothioyl and amino groups are incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-iodoanilino)carbothioyl)amino)ET)benzamide
- 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide
Uniqueness
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303062-73-9 |
---|---|
Molecular Formula |
C19H19Cl3IN3O4S |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H19Cl3IN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-6-4-11(23)5-7-12/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31) |
InChI Key |
HYVCLMDIKVDDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.